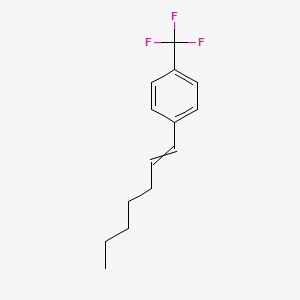methanone CAS No. 918480-79-2](/img/structure/B14198667.png)
[4-(1-Phenylethyl)piperazin-1-yl](1,2,3-thiadiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Phenylethyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethyl)piperazin-1-ylmethanone typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylethyl Group: The piperazine ring is then reacted with phenylethyl halides in the presence of a base to introduce the phenylethyl group.
Formation of Thiadiazole Moiety: The thiadiazole ring is synthesized separately through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reaction: Finally, the piperazine derivative is coupled with the thiadiazole moiety using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed on the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of phenylacetone or phenylacetic acid.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Introduction of various alkyl or aryl groups on the piperazine ring.
科学的研究の応用
4-(1-Phenylethyl)piperazin-1-ylmethanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 4-(1-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiadiazole moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
4-(1-Phenylethyl)piperazin-1-ylmethanone: can be compared with other compounds that have similar structural features:
4-(2-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a different substitution pattern on the phenylethyl group.
4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a different thiadiazole ring position.
4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a triazole ring instead of a thiadiazole ring.
These comparisons highlight the uniqueness of 4-(1-Phenylethyl)piperazin-1-ylmethanone in terms of its specific substitution pattern and the presence of the 1,2,3-thiadiazole ring, which may confer distinct chemical and biological properties.
特性
CAS番号 |
918480-79-2 |
|---|---|
分子式 |
C15H18N4OS |
分子量 |
302.4 g/mol |
IUPAC名 |
[4-(1-phenylethyl)piperazin-1-yl]-(thiadiazol-4-yl)methanone |
InChI |
InChI=1S/C15H18N4OS/c1-12(13-5-3-2-4-6-13)18-7-9-19(10-8-18)15(20)14-11-21-17-16-14/h2-6,11-12H,7-10H2,1H3 |
InChIキー |
RHLCZBNZWLFLMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CSN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


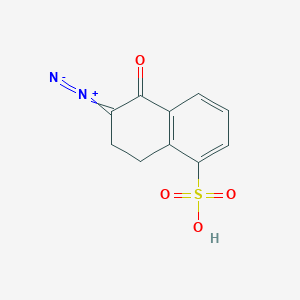
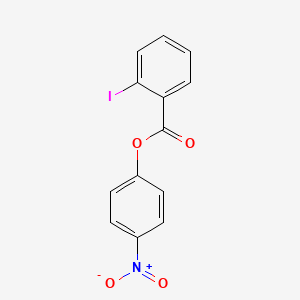

![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
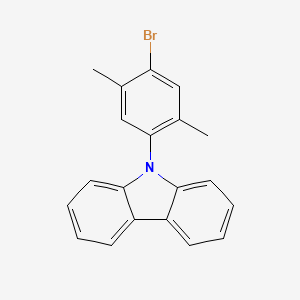
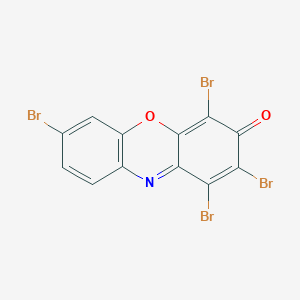
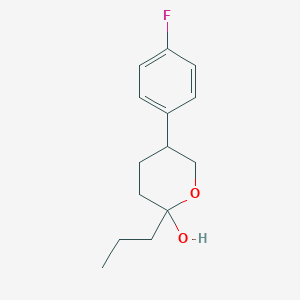
![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)


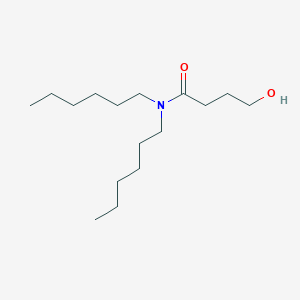
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)
